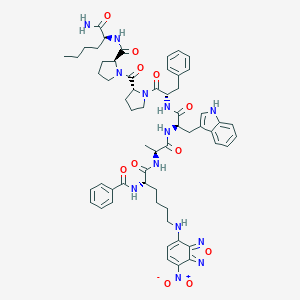

Bz-K(Nbd)-awfpp-nle-NH2

Description

Significance of Peptide-Based Research in Chemical Biology

Peptides, which are short chains of amino acids, are fundamental to a vast array of biological processes, including acting as signaling molecules, hormones, and neurotransmitters. longdom.org Their integral role in cellular communication, enzymatic activity regulation, and immune responses makes them a significant focus in chemical biology. longdom.org The ability to synthesize specific peptide sequences allows researchers to investigate the intricate structure and function of proteins, understand complex cellular mechanisms, and create novel therapeutic agents. openaccessjournals.com This has led to the development of peptide-based drugs for a variety of conditions, including cancer, diabetes, and autoimmune diseases. longdom.orgopenaccessjournals.com Furthermore, peptides are instrumental in the field of diagnostics, where they are used in biosensors and imaging agents to detect disease-related biomarkers with high sensitivity and specificity. longdom.org

Evolution of Modified Peptides as Research Tools

The evolution of peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), has revolutionized the ability to create custom-designed peptides. openaccessjournals.comrsc.org This has paved the way for the development of modified peptides with enhanced properties. anu.edu.au Modifications like cyclization, the substitution of natural L-amino acids with D-amino acids, and the incorporation of non-natural amino acids have been employed to improve the stability, bioactivity, and target specificity of peptides. mdpi.comnih.gov These advancements have enabled researchers to overcome some of the inherent limitations of natural peptides, such as their susceptibility to degradation by proteases. mdpi.com The ability to modify peptides in a site-selective manner has expanded their application as research tools, allowing for more precise investigations into biological processes. anu.edu.aumdpi.com

Role of Fluorescently Labeled Peptides in Molecular Investigation

Fluorescently labeled peptides have become indispensable tools for molecular investigation, enabling researchers to visualize and track biological processes with high precision. jpt.com By attaching a fluorescent dye, or fluorophore, to a peptide, scientists can monitor its distribution and movement within cells and tissues. jpt.comgenosphere-biotech.com This technique is crucial for a variety of applications, including:

Studying Protein Interactions: Fluorescent peptides are widely used to investigate how proteins bind to one another, providing insights into binding affinities and specificities. jpt.com

Tracking Intracellular Processes: These labeled peptides allow for the real-time visualization of cellular events like endocytosis. genosphere-biotech.com

High-Throughput Screening: The ability to produce large quantities of fluorescently labeled peptides facilitates large-scale screening projects. jpt.com

Enzyme Activity Assays: They are used to monitor the activity of enzymes, such as proteases, which are implicated in various diseases. biocompare.com

Techniques like Fluorescence Resonance Energy Transfer (FRET) and Confocal Laser Scanning Microscopy (CLSM) utilize fluorescent peptides to study molecular interactions and subcellular localization with exceptional sensitivity. altabioscience.com

Contextualizing Bz-K(Nbd)-awfpp-nle-NH2 as a Fluorescent Peptide Antagonist for the NK2 Receptor

This compound is a chemically synthesized, fluorescently labeled peptide that acts as a potent and selective antagonist for the neurokinin-2 (NK2) receptor. medchemexpress.commedchemexpress.com The neurokinin receptors (NK1, NK2, and NK3) are involved in a variety of physiological processes, and antagonists for these receptors are of significant research interest. medchemexpress.com

This specific compound is an analog of a known selective NK2 heptapeptide (B1575542) antagonist. nih.gov The fluorescent property is conferred by the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group, which is a fluorophore. nih.gov The peptide sequence, Bz-K(awfpp-nle)-NH2, is responsible for its binding affinity and selectivity to the NK2 receptor.

Table 1: Key Characteristics of this compound

| Property | Description | Reference |

| Type | Fluorescent Peptide Antagonist | medchemexpress.com |

| Target Receptor | Neurokinin-2 (NK2) Receptor | medchemexpress.com |

| Potency (pKi) | 8.87 nM | medchemexpress.commedchemexpress.com |

| Excitation Wavelength | 340 nm | medchemexpress.commedchemexpress.com |

| Emission Wavelength | 505 nm | medchemexpress.commedchemexpress.com |

Research Objectives and Scope for this compound

The primary research objective for developing fluorescent ligands like this compound is to create tools for studying the NK2 receptor. nih.gov The high affinity and selectivity of this compound for the NK2 receptor make it a valuable probe for several research applications. nih.gov

The scope of its use includes:

Receptor Expression Studies: Detecting and quantifying the expression of NK2 receptors in cells and tissues using techniques like flow cytometry. nih.gov

Fluorescence Microscopy: Visualizing the localization and trafficking of NK2 receptors within cellular compartments. nih.gov

Ligand-Receptor Interaction Studies: Investigating the binding kinetics and dynamics between the antagonist and the NK2 receptor through spectrofluorimetry. nih.gov

By providing a means to directly observe and measure the NK2 receptor, this compound and similar fluorescent probes contribute to a deeper understanding of the receptor's role in both normal physiology and disease states.

Structure

2D Structure

Properties

CAS No. |

157610-41-8 |

|---|---|

Molecular Formula |

C58H69N13O11 |

Molecular Weight |

1124.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H69N13O11/c1-3-4-22-42(51(59)72)63-56(77)47-25-15-30-69(47)58(79)48-26-16-31-70(48)57(78)45(32-36-17-7-5-8-18-36)66-55(76)44(33-38-34-61-40-23-12-11-21-39(38)40)65-52(73)35(2)62-54(75)43(64-53(74)37-19-9-6-10-20-37)24-13-14-29-60-41-27-28-46(71(80)81)50-49(41)67-82-68-50/h5-12,17-21,23,27-28,34-35,42-45,47-48,60-61H,3-4,13-16,22,24-26,29-33H2,1-2H3,(H2,59,72)(H,62,75)(H,63,77)(H,64,74)(H,65,73)(H,66,76)/t35-,42-,43-,44+,45-,47-,48+/m0/s1 |

InChI Key |

QPHVEJJSCPWZEE-DCOIRBKVSA-N |

SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |

sequence |

XAWFPPX |

Synonyms |

Bz-K(NBD)-AWFPP-Nle-NH2 Bz-Lys(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2 N-alpha-benzoyl-(epsilon-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))lysyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide N-alpha-benzoyl-Lys(epsilon-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Peptides

Strategies for Peptide Synthesis Relevant to Modified Sequences

The creation of peptides with specific alterations to their structure or properties is known as modified peptide production. abyntek.com This process typically relies on foundational methods like solid-phase or liquid-phase synthesis, which can be augmented with post-synthetic modification steps. abyntek.com The choice of method depends on factors such as peptide length, complexity, desired purity, and scale of production.

Solid-Phase Peptide Synthesis (SPPS) for Modified Peptides

Solid-Phase Peptide Synthesis (SPPS), first developed by R.B. Merrifield, is the most prevalent method for synthesizing peptides due to its efficiency, versatility, and amenability to automation. jpt.combeilstein-journals.orgabyntek.com The core principle of SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. gyrosproteintechnologies.comchempep.com This solid-phase attachment allows for easy removal of excess reagents and by-products through simple washing and filtration, which streamlines the purification process at each step. jpt.comgyrosproteintechnologies.comchempep.com

The general SPPS cycle involves several key steps:

Anchoring: The first amino acid is covalently attached to the solid resin support via its C-terminus. beilstein-journals.orgchempep.com The choice of resin and an appropriate linker molecule is critical as it determines the C-terminal functional group (e.g., an amide) of the final peptide. gyrosproteintechnologies.com

Deprotection: The temporary protecting group on the N-terminus of the resin-bound amino acid is removed. chempep.com The most common strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries. evitachem.comjpt.com Fmoc chemistry is often preferred for modified peptides, such as those with glycosylation or phosphorylation, as its milder deprotection conditions are compatible with a wider range of sensitive modifications. nih.gov

Coupling: The next protected amino acid is activated and coupled to the newly deprotected N-terminus of the growing chain. beilstein-journals.org

Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is fully assembled. beilstein-journals.org

Cleavage: Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). evitachem.com

SPPS is particularly well-suited for producing modified peptides because it allows for the straightforward incorporation of non-standard or non-natural amino acids, fluorescent labels, and other chemical moieties during the stepwise synthesis. abyntek.comjpt.com The synthesis of Bz-K(Nbd)-awfpp-nle-NH2, for instance, involves these SPPS techniques to assemble its complex sequence of natural, D-form, and other non-proteinogenic amino acids. evitachem.com

Solution-Phase Peptide Synthesis (LPPS) Considerations for Complex Peptides

Liquid-Phase Peptide Synthesis (LPPS), also referred to as solution-phase synthesis, is a classical method where all reactions, including coupling and deprotection, occur in a homogeneous solution. chempep.comformulationbio.com Unlike SPPS, the growing peptide is not attached to a solid support; instead, it remains soluble throughout the process. bachem.comamericanpeptidesociety.org This necessitates more rigorous purification, such as crystallization or chromatography, after each step to isolate the intermediate peptide from by-products and unreacted reagents. abyntek.comchempep.com

LPPS is often employed for the large-scale production of shorter peptides (e.g., dipeptides or tripeptides) and can be advantageous for certain complex sequences that are difficult to handle using solid-phase techniques. formulationbio.comamericanpeptidesociety.org Modern LPPS often utilizes soluble tags that simplify the purification process, making it easier to separate the desired peptide. formulationbio.combachem.com

While SPPS is generally faster and more easily automated for many applications, LPPS offers distinct advantages in specific contexts. americanpeptidesociety.org It can provide more precise control over reaction conditions and may lead to higher yields for certain short peptides. americanpeptidesociety.org Furthermore, LPPS is considered more scalable for industrial production and can be more environmentally friendly due to a reduction in the volume of reagents and solvents used compared to SPPS. formulationbio.combachem.com

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Principle | The peptide chain is anchored to an insoluble solid resin support. gyrosproteintechnologies.comchempep.com | All reactions occur in a homogeneous solution with a soluble peptide. chempep.comformulationbio.com |

| Purification | Simplified purification by washing and filtration after each step. jpt.comgyrosproteintechnologies.com | Requires rigorous purification (e.g., chromatography, crystallization) after each step. abyntek.comchempep.com |

| Speed & Automation | Fast and highly amenable to automation. jpt.comamericanpeptidesociety.org | Generally slower and less easily automated. americanpeptidesociety.org |

| Scalability | Can be limited by resin loading capacity for very large-scale production. americanpeptidesociety.org | More easily scaled up for industrial production. formulationbio.comamericanpeptidesociety.org |

| Typical Use | Research, complex peptides, high-throughput synthesis, and incorporation of modifications. abyntek.comabyntek.comamericanpeptidesociety.org | Large-scale production of shorter peptides or specific complex sequences. formulationbio.combachem.com |

Chemo-Enzymatic Peptide Synthesis for Fragment Ligation

Chemo-Enzymatic Peptide Synthesis (CEPS) is an advanced technology that combines chemical synthesis with enzymatic ligation to produce long and complex peptides. qyaobio.com This method addresses some of the limitations of traditional SPPS, where yields and purity can decrease significantly as the peptide chain length increases. teknoscienze.com In a CEPS approach, shorter peptide fragments are first synthesized chemically (typically via SPPS) and then joined together (ligated) using enzymes. frontiersin.org

The key advantages of CEPS include:

Mild Reaction Conditions: Enzymes operate under mild, aqueous conditions (neutral to slightly basic pH), which preserves sensitive functional groups and, crucially, avoids the racemization of amino acids at the ligation site. qyaobio.comfrontiersin.org

High Specificity: The enzymes used, such as engineered ligases like peptiligase or omniligase, exhibit excellent chemo- and regioselectivity, ensuring that the peptide bond forms only at the intended location. teknoscienze.comfrontiersin.org

CEPS is a powerful tool for assembling large peptides and even synthetic proteins that may be inaccessible through other methods. qyaobio.com The technology has been proven to be robust and scalable for industrial applications, demonstrating its potential to improve the efficiency of manufacturing complex peptide therapeutics. frontiersin.orgnih.gov

Incorporation of Non-Natural Amino Acids

The structural diversity of peptides can be greatly expanded by moving beyond the 20 standard proteinogenic amino acids. nih.gov Non-proteinogenic amino acids (NPAAs), which are not encoded in the genetic code, are powerful tools in peptide design. nih.gov Their inclusion can fundamentally alter a peptide's properties, such as its stability, conformation, and biological activity. nih.govnih.gov Thousands of NPAAs have been synthesized, often designed as analogs of natural amino acids. nih.gov

Design Principles for Non-Proteinogenic Amino Acids

The use of NPAAs in peptide design is often guided by the "first principles" approach, which relies on stereochemically constrained amino acids to direct how the peptide chain folds. ias.ac.inresearchgate.net By incorporating residues that have a limited range of allowed backbone torsion angles (phi-psi), it is possible to nucleate and stabilize specific secondary structures like helices and β-hairpins. ias.ac.inresearchgate.net

Key examples of this design principle include:

α-Aminoisobutyric acid (Aib): This Cα,α-dialkylated residue strongly promotes the formation of helical structures. researchgate.netresearchgate.net

D-Amino Acids: While most natural amino acids are in the L-configuration, the inclusion of D-amino acids can induce specific structural features. nih.gov For example, a D-Pro-Xxx sequence is a powerful nucleator for β-hairpin turns. researchgate.netresearchgate.net

Backbone Modifications: Incorporating β- or γ-amino acids expands the backbone by one or two methylene (B1212753) groups, respectively, allowing for the creation of novel folded structures not accessible with only α-amino acids. ias.ac.in

The strategic incorporation of these and other NPAAs helps restrict the conformational freedom of the peptide, promoting a well-defined three-dimensional structure. researchgate.net This is a critical strategy for designing peptides with enhanced stability and specific functions. nih.govnih.gov

Integration of Nle (Norleucine) into Peptide Sequences

Norleucine (Nle), or 2-aminohexanoic acid, is a non-proteinogenic amino acid that serves as a close structural analog and isomer of the natural amino acid leucine (B10760876). wikipedia.org It is particularly notable for being nearly isosteric with methionine (Met) but lacks the easily oxidizable sulfur atom. wikipedia.orgfrontiersin.org For this reason, Nle is frequently used in peptide synthesis as a non-oxidation-labile substitute for methionine. nih.gov

The incorporation of Nle into a peptide sequence can be achieved through several methods. In chemical synthesis like SPPS, Fmoc-protected Nle is readily available and can be incorporated into the growing peptide chain like any other amino acid. abyntek.com In biological systems, Nle can be incorporated into proteins using the residue-specific incorporation (SPI) method in a methionine-auxotrophic host, which takes advantage of the natural tolerance of aminoacyl-tRNA synthetases. frontiersin.orgacs.org

Studies have shown that substituting methionine with norleucine can have a significant impact. For example, replacing Met residues in a lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus with the more hydrophobic Nle enhanced the enzyme's hydrolytic activity on synthetic polyesters. frontiersin.org In other cases, the substitution of Met with its structural analog Nle was found to have no effect on the biological activity of the refolded protein. nih.gov The inclusion of Nle in the this compound sequence highlights its role as a valuable building block in the design of complex synthetic peptides. echemi.com

Table of Compounds

| Abbreviation/Name | Full Name | Role/Type |

|---|---|---|

| This compound | N-alpha-benzoyl-Lys(epsilon-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | Modified Peptide / NK2 Receptor Antagonist medchemexpress.comechemi.com |

| Aib | α-Aminoisobutyric acid | Non-Proteinogenic Amino Acid (Helix promoter) researchgate.net |

| Boc | tert-Butyloxycarbonyl | N-terminal Protecting Group evitachem.com |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | N-terminal Protecting Group evitachem.com |

| NBD | 7-Nitro-2,1,3-benzoxadiazole | Fluorescent Tag evitachem.com |

| Nle | Norleucine (2-aminohexanoic acid) | Non-Proteinogenic Amino Acid (Methionine analog) wikipedia.org |

| TFA | Trifluoroacetic acid | Cleavage Agent in SPPS evitachem.com |

Site-Specific Fluorescent Labeling Strategies

The synthesis of complex peptides such as this compound involves precise, multi-step methodologies. A critical aspect of creating such molecules for research applications is the ability to introduce specific modifications at desired locations within the peptide sequence. This allows for the engineering of peptides with novel properties, such as fluorescence, for use in sophisticated biological assays. Site-specific labeling ensures that the modification does not interfere with the peptide's primary biological activity and allows for the study of particular molecular interactions or structural domains. proteogenix.science The process often begins with the assembly of the peptide backbone using techniques like solid-phase peptide synthesis (SPPS), followed by the strategic attachment of functional groups. evitachem.comqyaobio.com

Attachment of Fluorophores to Peptide Backbones and Side Chains

The covalent attachment of a fluorescent molecule, or fluorophore, to a peptide is a fundamental strategy for creating probes used in cellular imaging, binding assays, and enzyme activity studies. qyaobio.comcreative-peptides.com This process can be achieved with high precision, allowing the fluorophore to be incorporated at a specific site within the peptide. proteogenix.science The choice of labeling site is crucial and is dictated by the peptide's sequence and the intended application.

Common sites for fluorophore attachment include:

The N-terminus: The free amino group at the beginning of the peptide chain is a common target for labeling. qyaobio.com

The C-terminus: The carboxyl group at the end of the peptide chain can also be modified for dye conjugation. proteogenix.science

Amino Acid Side Chains: Specific amino acids possess reactive functional groups in their side chains that serve as handles for fluorophore attachment. The most frequently used are the thiol group of cysteine and the ε-amino group of lysine (B10760008). proteogenix.scienceqyaobio.com

The chemical methods for achieving this conjugation are diverse, with common strategies including amine coupling and thiol-maleimide chemistry. creative-peptides.com The ability to perform site-specific labeling provides two significant advantages: it enables researchers to investigate the function of specific peptide domains and their interactions, and it allows for the optimization of the fluorescent signal for a given assay's sensitivity requirements. proteogenix.science

Table 1: Common Sites for Fluorophore Attachment on Peptides

| Attachment Site | Reactive Group | Common Amino Acid(s) |

|---|---|---|

| N-terminus | α-Amino Group | N-terminal Amino Acid |

| C-terminus | α-Carboxyl Group | C-terminal Amino Acid |

| Side Chain | ε-Amino Group | Lysine (K) |

Specificity of NBD (Nitrobenzoxadiazole) Labeling on Lysine Residues

The compound this compound features a 7-nitrobenz-2-oxa-1,3-diazole (NBD) group attached to a lysine (K) residue. NBD is an environmentally sensitive fluorophore, meaning its fluorescence properties can change in response to its local microenvironment, which is a valuable characteristic for studying molecular interactions.

The labeling process typically utilizes an activated NBD derivative, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which is reactive toward amine groups. nih.gov The specificity of labeling the lysine side chain in the presence of the N-terminal amine is a critical consideration. The lysine side chain contains a primary ε-amino group, which can be targeted for derivatization. While the N-terminal α-amino group is also a potential reaction site, reaction conditions can be optimized to favor labeling at a specific position. For instance, studies have shown that selective N-terminal labeling of proteins with NBD-Cl can be achieved at neutral pH, with internal lysine residues remaining largely unreactive under these conditions. nih.gov Conversely, altering the pH can modulate the reactivity of the different amine groups to direct the label to the desired location, such as the lysine side chain. In the synthesis of this compound, the N-terminus is capped with a benzoyl group, which effectively blocks it and directs the NBD labeling exclusively to the lysine side chain's amine group. Research has demonstrated the successful conjugation of NBD to lysine to create fluorescent probes for various applications, such as the staining of specific cellular organelles. nih.gov

Benzoyl (Bz) Group Derivatization at the N-terminus

This modification serves several purposes:

Blocking the N-terminus: It prevents unwanted reactions at the N-terminal amine during subsequent synthetic steps, such as the side-chain labeling of the lysine residue with NBD.

Mimicking Natural Modifications: In some cases, N-terminal acylation can mimic the structure of natural peptide ligands or improve metabolic stability.

Gas-phase studies have confirmed that reactions with benzoyl cations result in derivatization occurring at the N-terminal amine, highlighting the site-selectivity of this reaction. acs.orgnih.gov

Methodological Aspects of Purification and Characterization Techniques for Modified Peptides

Following the chemical synthesis of a modified peptide like this compound, a rigorous process of purification and characterization is essential to ensure the final product is of the required purity and has the correct chemical identity. The initial synthesis, typically performed via solid-phase peptide synthesis (SPPS), results in a crude product containing the desired peptide along with by-products and unreacted reagents. evitachem.com

The purification and characterization workflow generally involves the following steps:

Cleavage and Deprotection: The synthesized peptide is first cleaved from the solid-phase resin, and all protecting groups from the amino acid side chains are removed. This is typically accomplished using a strong acid cocktail, such as one containing a high concentration of trifluoroacetic acid (TFA). evitachem.comhtct.com.br

Purification: The crude peptide mixture is then subjected to purification, most commonly by high-performance liquid chromatography (HPLC). htct.com.br Reversed-phase HPLC (RP-HPLC) is the predominant method, which separates peptides based on their hydrophobicity. researchgate.netpnas.org The use of ion-pairing agents like TFA in the water/acetonitrile solvent system is standard practice. pnas.org The benzoylation of the N-terminus in this compound increases its hydrophobicity, which aids in its retention and separation on an RP-HPLC column. nih.gov

Characterization and Identity Confirmation: Once the peptide is purified to homogeneity, its identity must be confirmed. Mass spectrometry (MS) is the primary tool for this, providing a precise measurement of the peptide's molecular weight. evitachem.comhtct.com.br Techniques such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) are routinely used. researchgate.net Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), which fragments the peptide to verify its amino acid sequence, and nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the molecule's three-dimensional structure. evitachem.comacs.org

Table 2: Key Techniques for Modified Peptide Purification and Characterization

| Technique | Abbreviation | Purpose | Principle |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Purification | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. htct.com.br |

| Reversed-Phase HPLC | RP-HPLC | Purification | A type of HPLC where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. Used to separate molecules based on their hydrophobicity. researchgate.net |

| Mass Spectrometry | MS | Characterization | Measures the mass-to-charge ratio of ions to determine the exact molecular weight of the peptide, confirming its elemental composition. htct.com.br |

| Tandem Mass Spectrometry | MS/MS | Characterization | Involves multiple steps of mass analysis, typically including the fragmentation of selected ions to determine the amino acid sequence of the peptide. acs.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | - |

| 7-nitrobenz-2-oxa-1,3-diazole | NBD |

| 4-chloro-7-nitrobenzofurazan | NBD-Cl |

Conformational Analysis of Modified Peptide Antagonists

Theoretical Frameworks for Peptide Conformational Preferences

The conformational flexibility of a peptide is largely dictated by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of its constituent amino acid residues. For a modified peptide such as Bz-K(Nbd)-awfpp-nle-NH2, theoretical frameworks provide a foundational understanding of its likely structural motifs.

Ramachandran Plot Analysis and Extensions for Modified Residues

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions of the φ and ψ angles for amino acid residues in a peptide backbone. For standard L-amino acids, distinct regions corresponding to α-helices and β-sheets are well-defined. However, the presence of non-standard residues in this compound, namely D-Alanine (a), D-Tryptophan (w), and D-Proline (p), necessitates an extension of this analysis.

D-amino acids, being the mirror images of their L-counterparts, exhibit an inverted Ramachandran plot. letstalkacademy.comebi.ac.uk The allowed conformational spaces for D-residues are reflected through the origin (φ=0, ψ=0) of the plot. ebi.ac.uk Therefore, a β-strand conformation for the D-alanine and D-tryptophan residues in this peptide would be expected to populate the upper right quadrant of the Ramachandran plot, in contrast to the upper left quadrant for L-amino acids. letstalkacademy.com

The proline residue introduces a significant constraint on the backbone due to its cyclic side chain, which locks the φ angle to approximately -60°. wikipedia.org The presence of D-Proline further alters the expected backbone geometry. The allowed φ value for D-Proline is approximately +60 ± 20°. psu.edu This has profound implications for the local peptide structure, often inducing specific types of turns. The cis-trans isomerization of the peptide bond preceding a proline residue is a critical factor in its conformational dynamics, with both isomers being potentially populated. wikipedia.orgnih.gov The presence of a D-Proline can influence the equilibrium between these states.

Intrinsic Propensities of Individual Amino Acids and Non-Natural Residues

The lysine (B10760008) residue is modified with a 7-nitro-2,1,3-benzoxadiazole (NBD) group. NBD is a fluorescent probe sensitive to the polarity of its environment. unito.itfrontiersin.org While primarily a reporter group, its bulky and aromatic nature can impose steric constraints on the lysine side chain and the adjacent backbone, influencing the local conformation.

Norleucine (nle) is an isomer of leucine (B10760876) and is often used as a non-oxidizable substitute for methionine. nih.gov Its conformational preferences are similar to other aliphatic amino acids and it generally does not impose unusual structural constraints. nih.govyale.eduresearchgate.net Studies comparing methionine-containing peptides with their norleucine-substituted counterparts have shown that while functional isosterism is often maintained, differences in hydrophobicity can affect membrane interactions and peptide self-association. nih.gov

The D-amino acids (D-Ala, D-Trp, D-Pro) are incorporated to increase proteolytic stability and to induce specific conformational turns that may be crucial for receptor binding. swisssidechain.ch The presence of alternating L- and D-amino acids can promote the formation of unique secondary structures, such as various types of β-turns. psu.edu

Experimental Approaches for Conformational Characterization

While theoretical analyses provide valuable predictions, experimental techniques are essential for determining the actual three-dimensional structure and dynamic behavior of this compound in solution or when bound to its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Ensembles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For a flexible molecule like this compound, NMR can provide insights into the ensemble of conformations that it populates. nih.gov

A typical NMR structural analysis would involve a series of experiments, including:

COSY (Correlation Spectroscopy): To identify spin-coupled protons within each amino acid residue.

TOCSY (Total Correlation Spectroscopy): To link all the protons within a single residue's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints between different residues. These are crucial for defining the peptide's fold.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often used for molecules of intermediate size where the NOE may be close to zero.

For peptides containing D-amino acids, NMR studies have been successfully employed to determine their solution structures. nih.govrcsb.orgresearchgate.net The analysis of coupling constants, particularly ³J(HN-Hα), can provide information about the φ dihedral angle through the Karplus equation. The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are indicative of stable secondary structures like β-turns.

X-ray Crystallography of Peptidomimetics and Ligand-Bound States

X-ray crystallography provides a high-resolution, static picture of a molecule in its crystalline state. While obtaining suitable crystals of a flexible peptide alone can be challenging, co-crystallization with its biological target, in this case, the NK2 receptor, can yield invaluable information about the bioactive conformation. nih.govnih.gov

Several crystal structures of receptors in complex with peptide antagonists have been determined, revealing the key interactions necessary for binding. osti.govresearchgate.netpnas.org Such a structure for this compound would definitively show how the various modified residues orient themselves within the receptor's binding pocket, validating or refining models derived from theoretical and NMR studies. The conformation of the D-amino acids and the proline residue would be of particular interest in defining the peptide's bound-state topography.

Spectroscopic Techniques for Analyzing Structural Dynamics

A variety of spectroscopic techniques can be used to probe the structural dynamics and conformational changes of this compound.

Fluorescence Spectroscopy: The presence of the NBD group on the lysine residue makes fluorescence spectroscopy a particularly powerful tool. NBD's fluorescence emission is highly sensitive to the polarity of its environment. unito.itfrontiersin.orgpnas.orgnih.gov A blue shift in the emission maximum and an increase in quantum yield are typically observed when the NBD moiety moves from an aqueous to a more hydrophobic environment, such as a receptor binding pocket or a lipid membrane. pnas.orgnih.gov This property can be used to monitor binding events and to infer conformational changes that alter the exposure of the NBD group. Fluorescence Resonance Energy Transfer (FRET) experiments could also be designed to measure intramolecular distances if a suitable acceptor dye were incorporated.

Computational Methods in Conformational Analysis

Computational modeling serves as a vital tool in the characterization of bioactive peptides, offering deep insights into their structural properties and interactions with biological targets. mdpi.com These methods are essential for rational drug design, allowing for the optimization of peptide activity and the virtual screening of potential drug candidates. mdpi.com For complex molecules like modified peptide antagonists, computational approaches are indispensable for exploring the vast conformational space they can occupy.

Molecular Dynamics (MD) Simulations for Peptide Flexibility and Substate Populations

The process begins by placing a model of the peptide into a simulated environment, typically a box of water molecules, to mimic physiological conditions. nih.gov The system is then subjected to a series of calculations that predict the motions of every atom based on a defined force field. nih.gov These simulations can be run for nanoseconds to microseconds, generating trajectories that map out the peptide's structural evolution. nih.gov

Key insights from MD simulations include:

Peptide Flexibility: Analysis of the root-mean-square deviation (RMSD) of the peptide backbone over time indicates the stability of its fold. High fluctuations in specific regions suggest greater flexibility. For instance, simulations can reveal whether the C-terminal tail of a peptide is highly flexible or if it maintains a stable interaction with the receptor. researchgate.net

Substate Populations: By clustering the simulation snapshots based on structural similarity, researchers can identify the most populated conformational states, or "substates." This helps to understand which shapes the peptide is most likely to adopt, which can be correlated with its active state.

Interaction Dynamics: When simulating the peptide in complex with its target receptor, MD can elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. nih.govplos.org This is crucial for understanding the mechanism of antagonism.

The results from MD simulations are often presented in data tables that quantify these dynamic properties, providing a detailed view of the peptide's behavior.

Illustrative Data: MD Simulation Flexibility Analysis

| Peptide Region | Average Backbone RMSD (Å) | Dominant Substate Population (%) |

|---|---|---|

| N-Terminus (Bz-K(Nbd)-a) | 1.2 ± 0.3 | 65 |

| Core (w-f-p) | 0.8 ± 0.2 | 85 |

| C-Terminus (p-nle-NH2) | 2.5 ± 0.7 | 40 |

This table is an illustrative example of data that could be generated from an MD simulation of a modified peptide, showing varying flexibility across different regions.

Molecular Modeling for Secondary Structure Prediction

The function of a peptide is often dictated by its secondary structure—the local folding of the polypeptide chain into motifs like α-helices, β-sheets, and turns. mdpi.com Molecular modeling techniques are critical for predicting these structures, especially for peptides containing non-natural or modified residues, which can significantly alter folding patterns. nih.govnih.gov

Predicting the secondary structure of peptides is a vital intermediate step in determining their full three-dimensional conformation and, consequently, their bioactivity. nih.govnih.gov Various computational methods, many based on machine learning algorithms and force fields, are employed for this purpose. nih.gov For a modified peptide like this compound, these tools can predict how the unusual residues and capping groups influence the propensity to form specific secondary structures. For example, proline is a known β-turn inducer, and its presence in the sequence would be a key factor in the prediction.

Methods for secondary structure prediction often involve:

Sequence-Based Prediction: Algorithms like PSIPRED analyze the amino acid sequence to predict the likelihood of each residue being in a helix, strand, or coil. nih.gov

Force Field-Based Modeling: Tools that use force fields, such as AMBER and GROMACS, can handle non-natural residues and modifications, provided that appropriate parameters are available. nih.govnih.gov These methods calculate the potential energy of different conformations to identify the most stable secondary structures. nih.gov

Homology Modeling: If a similar peptide sequence with a known structure exists, its structure can be used as a template to model the target peptide. mdpi.com

The output of these predictions helps in building an initial 3D model of the peptide, which can then be refined using more computationally intensive methods like MD simulations.

Illustrative Data: Secondary Structure Propensity

| Residue | Helix (%) | Strand (%) | Turn/Coil (%) |

|---|---|---|---|

| K(Nbd) | 10 | 5 | 85 |

| Ala | 40 | 15 | 45 |

| Trp | 25 | 30 | 45 |

| Phe | 20 | 35 | 45 |

| Pro | 5 | 5 | 90 |

| Pro | 5 | 5 | 90 |

| Nle | 30 | 20 | 50 |

This table provides an illustrative example of predicted secondary structure propensities for each residue in a peptide sequence.

Peptide Conformation Distribution (PCD) Plot and Peptidomimetic Analysis (PMA) Map

For modified peptides designed to mimic the structure of a native peptide (peptidomimetics), it is crucial to quantitatively assess how well they replicate the target conformation. nih.govcbi-society.org Two novel methods, the Peptide Conformation Distribution (PCD) plot and the Peptidomimetic Analysis (PMA) map, were developed for this purpose. nih.govacs.orgnih.gov These techniques offer a visual and quantitative analysis by focusing on the spatial arrangement of side-chain Cα–Cβ bonds, which is more relevant for many peptidomimetics than the traditional Ramachandran plot that analyzes backbone dihedral angles. nih.govacs.orgnih.gov

Peptide Conformation Distribution (PCD) Plot

The PCD plot is an alignment-free method that provides a visual and comprehensive understanding of the conformations of peptide fragments. nih.govacs.org It is generated through principal component analysis of Cα-Cβ bond coordinates from a large dataset of protein structures. prismbiolab.com When the conformations of a peptidomimetic are projected onto this plot, it reveals their position and distribution within the known chemical space of peptide fragments. nih.govacs.org This allows for a quick visual assessment of how similar the mimetic's conformational ensemble is to standard secondary structures like α-helices or β-sheets. nih.gov

Peptidomimetic Analysis (PMA) Map

In contrast to the PCD plot, the PMA map is an alignment-based method that provides a quantitative evaluation of similarity between a peptidomimetic and a specific target peptide motif. nih.govacs.org It is particularly useful for comparing different mimetic scaffolds. acs.org The map is generated by superimposing the mimetic's conformations onto the target structure and calculating two key values:

Average of Position Difference (APD): The root-mean-square deviation (RMSD) between the Cα atoms of the mimetic and the target. nih.gov

Average of Vector Difference (AVD): A measure of the difference in the orientation of the pseudo-Cα–Cβ bonds. nih.gov

By plotting APD versus AVD, the PMA map quantitatively shows how well the peptidomimetic reproduces the side-chain positions and orientations of the target peptide. nih.gov These tools are invaluable for the rational design of new and improved mimetic scaffolds. nih.gov

Data Table: Comparison of PCD Plot and PMA Map

| Feature | Peptide Conformation Distribution (PCD) Plot | Peptidomimetic Analysis (PMA) Map |

|---|---|---|

| Analysis Type | Alignment-free. acs.org | Alignment-based. acs.org |

| Primary Focus | Visualizing conformational distribution in the context of overall peptide chemical space. nih.gov | Quantifying structural similarity to a specific target motif. nih.gov |

| Key Output | A 2D plot showing clusters corresponding to major secondary structures (helix, sheet, turn). nih.gov | A 2D plot of APD vs. AVD values providing quantitative similarity indices. nih.gov |

| Main Advantage | Provides a comprehensive, visual overview of a mimetic's conformational preferences. prismbiolab.com | Allows for direct, quantitative comparison of different peptidomimetic designs. acs.org |

Molecular Interactions and Receptor Binding Mechanisms

Elucidation of Ligand-Receptor Recognition Principles

Ligand-receptor recognition is the initial step in a cascade of cellular events. This recognition is not a simple lock-and-key mechanism but a dynamic process influenced by the chemical properties and flexibility of both the peptide ligand and the protein receptor.

The three-dimensional structure of proteins is sculpted and stabilized by noncovalent interactions. acs.orgnih.gov These same interactions are the driving force behind the binding of peptide ligands to their protein receptors, influencing affinity, specificity, and function. acs.orgnih.gov The primary noncovalent forces at play are:

Hydrogen Bonds: These are among the most common and critical interactions in protein-ligand complexes, playing a pivotal role in structural stability and molecular recognition. acs.org They form between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic Contacts: These interactions occur when nonpolar groups in both the peptide and the receptor associate with each other to minimize their contact with the surrounding aqueous environment. The side chains of amino acids such as tryptophan (Trp) and phenylalanine (Phe) in the peptide are key contributors to these contacts.

π-Stacking: This is a specific type of noncovalent interaction that occurs between aromatic rings, such as those found in the amino acids phenylalanine and tryptophan. These interactions are important for stabilizing the binding of ligands that contain aromatic moieties.

Salt Bridges (Ionic Bonds): These are electrostatic interactions between oppositely charged groups on the peptide and the receptor. youtube.com For instance, a positively charged amino acid side chain on the ligand can form a salt bridge with a negatively charged residue on the receptor, contributing significantly to the binding energy. youtube.com

Types of Noncovalent Interactions in Peptide-Protein Binding

| Interaction Type | Description | Key Amino Acid Residues Involved | Typical Distance |

|---|---|---|---|

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Ser, Thr, Asn, Gln, Tyr, Trp | 2.7 - 3.5 Å |

| Hydrophobic Contacts | The tendency of nonpolar molecules or groups to aggregate in aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Trp, Met | Varies |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His | 3.5 - 7 Å |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. youtube.com | Asp, Glu (negative); Lys, Arg, His (positive) | ~3 Å youtube.com |

Peptides are inherently flexible molecules, and this flexibility is not a liability but a crucial aspect of their function. mdpi.comencyclopedia.pubbohrium.com The conformational freedom of a peptide ligand allows it to adapt its shape to fit optimally into the binding pocket of a receptor. mdpi.comunl.edu This dynamic process can be viewed through two primary models:

Induced Fit: The binding of the peptide induces a conformational change in the receptor, leading to a complementary fit.

Conformational Selection: The receptor exists in an ensemble of different conformations, and the ligand selectively binds to and stabilizes a specific, pre-existing conformation. unl.edu

Studies on various peptide-GPCR interactions have shown that peptides often undergo significant conformational changes upon binding. encyclopedia.pubbohrium.com This flexibility allows a single peptide to potentially interact with multiple receptors or for a single receptor to bind multiple ligands, a phenomenon known as cross-reactivity. unl.edunih.gov The inherent flexibility of both the peptide and the extracellular loops of the receptor necessitates a dynamic view of the binding process. mdpi.combohrium.com

Investigation of NK2 Receptor Antagonism by Bz-K(Nbd)-awfpp-nle-NH2

This compound is a potent and selective antagonist for the neurokinin-2 (NK2) receptor, which is a member of the G-protein coupled receptor (GPCR) family. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov As an antagonist, it binds to the receptor but does not elicit the normal biological response, effectively blocking the action of the endogenous agonist, Neurokinin A (NKA).

The strength of the interaction between a ligand and a receptor is quantified by its binding affinity. A high affinity indicates a strong interaction. For this compound, the binding affinity for the NK2 receptor has been determined to be high, with a reported pKi value of 8.87. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov The Ki is the inhibition constant, and pKi is its negative logarithm, meaning a higher pKi value corresponds to a higher binding affinity.

Several methodologies are employed to determine binding affinity: bmglabtech.comyoutube.com

Radioligand Binding Assays: A traditional method where a radioactively labeled ligand competes with the unlabeled test compound for receptor binding.

Fluorescence-Based Assays: Since this compound contains a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group, its binding can be monitored using techniques like fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET). nih.govmedchemexpress.com These methods detect changes in the fluorescence signal upon ligand binding. researchgate.net

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure the change in mass on a sensor surface as the ligand binds to the immobilized receptor, providing real-time kinetic data (on- and off-rates) in addition to affinity. youtube.com

Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. youtube.com

Binding Affinity of this compound

| Compound | Target Receptor | Binding Affinity (pKi) | Reference |

|---|---|---|---|

| This compound | NK2 Receptor | 8.87 | medchemexpress.commedchemexpress.commedchemexpress.comnih.gov |

While a specific crystal structure of this compound bound to the NK2 receptor is not available, its binding mode can be inferred from its structure as a peptide antagonist and from studies of related ligands. This compound is an analog of GR94800, a known selective NK2 antagonist. nih.gov

Structural studies of the NK2 receptor in complex with its natural agonist, NKA, reveal key interaction sites. researchgate.net The N-terminal region of the receptor and the transmembrane domains (TMDs) form the binding pocket. researchgate.net It is proposed that peptide antagonists like this compound occupy this same binding pocket, establishing a network of noncovalent interactions that prevent the receptor from adopting an active conformation.

Key interactions likely include:

Hydrophobic interactions involving the tryptophan (Trp) and phenylalanine (Phe) residues of the peptide with hydrophobic pockets within the TMDs of the NK2 receptor. The importance of these residues for binding has been demonstrated in related NK2 antagonists. nih.gov

Hydrogen bonds between the peptide backbone and polar residues in the receptor's binding site.

Studies comparing the binding of ligands to NK1 and NK2 receptors have highlighted the importance of the N-terminal regions of the receptors in determining ligand specificity and cross-reactivity. nih.gov

The binding of an antagonist like this compound to the NK2 receptor stabilizes an inactive conformational state of the receptor. icm.edu.pl GPCRs are dynamic proteins that exist in an equilibrium of different conformational states. researchgate.net

Agonists bind to and stabilize an active conformation, which then triggers downstream signaling.

Antagonists, in contrast, bind to an inactive conformation, preventing the conformational changes necessary for activation. researchgate.net

The interaction of this compound with the NK2 receptor can be understood through a combination of induced fit and conformational selection models. The initial binding may occur through conformational selection, where the ligand recognizes a specific inactive state of the receptor. This initial binding event can then be followed by minor local conformational adjustments in both the ligand and the receptor (induced fit) to maximize the complementarity and strength of the interaction network. unl.edu Spectroscopic studies on related receptors have provided evidence for distinct conformational changes induced by different ligands, supporting the idea that receptors are not simple on-off switches but can adopt multiple conformations. researchgate.netnih.gov

High-Throughput Screening and Validation of Peptide Antagonists in Research Settings

The quest for novel and selective modulators of receptor function, such as the NK2 receptor, has been significantly advanced by the development of high-throughput screening (HTS) assays. google.com These assays allow for the rapid screening of large compound libraries to identify potential drug candidates. google.com Fluorescent ligands, like Bz-Dab(Nbd)-AwFpP-Nle-NH2, are particularly well-suited for HTS applications due to their sensitive and easily detectable signal. nih.govmedchemexpress.commedchemexpress.com

One common HTS format is the competitive binding assay. In this setup, the fluorescent ligand (in this case, Bz-Dab(Nbd)-AwFpP-Nle-NH2) is incubated with cells or membranes expressing the target receptor (NK2R). The binding of the fluorescent ligand to the receptor generates a measurable signal. When a compound from a screening library is introduced, it may compete with the fluorescent ligand for the same binding site on the receptor. If the test compound has affinity for the receptor, it will displace the fluorescent ligand, leading to a decrease in the fluorescence signal. This reduction in fluorescence serves as an indicator of a "hit" – a compound with potential antagonist activity at the NK2 receptor.

Fluorescence polarization (FP) is another homogeneous HTS technique that can be employed. nih.gov This method is based on the principle that a small, fluorescently labeled molecule (the ligand) tumbles rapidly in solution, resulting in low polarization of emitted light. When the fluorescent ligand binds to a much larger molecule (the receptor), its tumbling is slowed, and the polarization of the emitted light increases. In a competitive binding assay using FP, the displacement of the fluorescent ligand by a test compound would result in a decrease in fluorescence polarization, signaling a positive hit.

The validation of hits identified through HTS is a critical subsequent step. This often involves orthogonal assays, which measure a different biological effect of the compound. For NK2 receptor antagonists, this could include functional assays that measure the inhibition of neurokinin A (NKA)-induced intracellular signaling pathways, such as calcium mobilization or cyclic AMP (cAMP) production. researchgate.net

Structure-Activity Relationship (SAR) Studies for Modified Peptides

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. nih.gov They involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. The goal is to identify the key chemical features responsible for the compound's potency and selectivity.

The development of Bz-Dab(Nbd)-AwFpP-Nle-NH2 was itself a result of SAR studies on a parent heptapeptide (B1575542) antagonist, N-alpha-benzoyl-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (GR94800). nih.gov Researchers sought to introduce a fluorescent reporter group (fluorophore) into the peptide structure without compromising its high affinity and selectivity for the NK2 receptor. nih.gov

Several strategies were employed, including the replacement of the N-terminal benzoyl group with a fluorophore and the substitution of the alanine (B10760859) at position 1 (Ala1) with a diaminoalkyl amino acid, to which a fluorophore could be attached. nih.gov The latter approach proved to be more successful. nih.gov

The key findings from the SAR studies that led to the development of Bz-Dab(Nbd)-AwFpP-Nle-NH2 and related compounds are summarized below:

| Compound | Modification from Parent Compound | NK2 Receptor Binding Affinity (pKi) |

| GR94800 (Parent Compound) | - | 8.87 |

| Bz-Lys(ε-NBD)-awfpp-nle-NH2 (3B) | Ala1 replaced with Lys(ε-NBD) | 8.83 |

| Bz-Orn(δ-NBD)-awfpp-nle-NH2 (4B) | Ala1 replaced with Orn(δ-NBD) | 8.84 |

| Bz-Dab(γ-NBD)-awfpp-nle-NH2 (5B) | Ala1 replaced with Dab(γ-NBD) | 8.87 |

| NBD-awfpp-nle-NH2 | N-terminal benzoyl group replaced with NBD | Significantly reduced affinity |

| Fluorescein-awfpp-nle-NH2 | N-terminal benzoyl group replaced with fluorescein (B123965) | Significantly reduced affinity |

Data sourced from Bradshaw et al., 1994. nih.gov

These SAR studies revealed several important insights:

Position of the Fluorophore: Attaching the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore to the side chain of an amino acid at position 1 resulted in compounds that retained high affinity for the NK2 receptor. nih.gov In contrast, replacing the N-terminal benzoyl group directly with a fluorophore led to a significant loss of potency. nih.gov This suggests that the N-terminal benzoyl group is crucial for a strong interaction with the receptor.

Length of the Spacer Arm: The length of the alkyl chain linking the peptide backbone to the NBD group was also investigated. The compounds with lysine (B10760008) (four-carbon spacer), ornithine (three-carbon spacer), and 2,4-diaminobutyric acid (two-carbon spacer) all exhibited high and similar binding affinities. nih.gov This indicates that the receptor's binding pocket can accommodate some variation in the length of this spacer.

Selectivity: The most potent fluorescent antagonists, including Bz-Dab(Nbd)-Awfpp-nle-NH2, were found to be highly selective for the NK2 receptor over the NK1 and NK3 receptor subtypes. nih.gov

Advanced Research Applications of Bz K Nbd Awfpp Nle Nh2 As a Fluorescent Probe

Principles of Fluorescence in Peptide Probes

Fluorescent peptide probes are indispensable tools in molecular biology, designed to emit light upon excitation, thereby enabling researchers to track and visualize specific molecules and processes in real-time. genscript.com The functionality of these probes is governed by the photophysical properties of the attached fluorophore and the design of the peptide itself, which must prevent signal loss through phenomena like self-quenching and aggregation.

Nitrobenzofurazan (NBD) is a fluorophore commonly used to label lipids and proteins for fluorescence microscopy. fluorofinder.com A key characteristic of NBD is its environmental sensitivity; its fluorescence spectrum can change depending on the polarity of its surroundings. nih.gov Generally, NBD exhibits an excitation maximum at approximately 467 nm and an emission maximum around 538-539 nm. fluorofinder.comaatbio.comaatbio.com However, these values can shift. For instance, NBD-PE (phosphatidylethanolamine) has excitation/emission maxima of 463/536 nm. rndsystems.com The specific probe Bz-Dab(NBD)-AwFpP-Nle-NH2, which is structurally similar to the target compound, is reported to have an excitation wavelength of 340 nm and an emission wavelength of 505 nm, a significant deviation that may be attributed to the specific intramolecular environment of the conjugate. medchemexpress.commedchemexpress.com

The table below summarizes the typical photophysical properties of the NBD fluorophore.

Data derived from multiple sources. fluorofinder.comaatbio.comaatbio.comrndsystems.com

A significant challenge in the design of fluorescent probes is the phenomenon of self-quenching, where high concentrations or close proximity of fluorophores lead to a reduction in fluorescence intensity. researchgate.netthermofisher.comwikipedia.org This can occur through several mechanisms, including Förster Resonance Energy Transfer (FRET) between identical molecules or the formation of non-fluorescent ground-state dimers (static quenching). wikipedia.orgrsc.org Aggregation of probes, often driven by hydrophobic interactions, can also lead to quenching. mdpi.com

Several design strategies are employed to mitigate these issues:

Structural Encapsulation: Burying a fluorophore inside a rigid, self-threaded peptide structure can enhance water solubility and physically prevent the dye molecules from aggregating. nih.gov

Use of Linkers: Introducing an optimal distance between the fluorophore and the peptide, or between multiple fluorophores, can prevent quenching interactions. rsc.org

Dilution with Non-fluorescent Analogues: Co-localizing the fluorescent probe with a chemically identical but non-fluorescent version of the peptide can increase the average distance between fluorophores, thereby reducing self-quenching without altering the biological function. altabioscience.com

Chemical Modification: Incorporating hydrophilic groups or creating an asymmetrical charge distribution on the fluorophore can disrupt the π–π stacking interactions that lead to aggregation and quenching. nih.gov

Aggregation-Induced Emission (AIE): A newer strategy involves using AIE-gens, which are fluorophores that are non-emissive in solution but become highly fluorescent upon aggregation. rsc.orgmdpi.com In this design, a hydrophilic peptide sequence keeps the AIE-gen soluble and non-fluorescent until an enzyme cleaves the peptide, inducing self-assembly and activating fluorescence. mdpi.com

Application in Cellular and Subcellular Imaging Studies

Fluorescent peptide probes like Bz-K(Nbd)-awfpp-nle-NH2 are powerful tools for cellular and subcellular imaging, enabling researchers to observe biological activities with high specificity and resolution. genosphere-biotech.com

The ability to monitor molecular events as they happen is a key advantage of fluorescent probes. genosphere-biotech.com By attaching a fluorophore to a peptide with a specific binding target, researchers can visualize dynamic processes such as receptor-ligand binding, enzyme activity, and protein trafficking in living cells. genosphere-biotech.comnih.gov For example, FRET-based probes, which employ a donor-acceptor fluorophore pair, are widely used to study conformational changes and binding events in real time. altabioscience.com The fluorescence signal changes as the distance between the two fluorophores is altered by the biological interaction, providing a direct readout of the molecular event. altabioscience.com Probes like this compound, which is an antagonist for the NK2 receptor, are designed specifically to track the interaction with this receptor, allowing for the study of its pharmacological modulation. medchemexpress.com

Fluorescently labeled ligands are invaluable for studying the location, movement, and organization of receptors on the cell surface. birmingham.ac.uknih.gov These probes allow for the direct visualization of receptor distribution and trafficking, such as internalization, which is often difficult to achieve with larger labels like antibodies. birmingham.ac.ukbmbreports.org Using super-resolution microscopy, these probes have revealed that receptors like the glucagon-like peptide-1 receptor (GLP1R) are not uniformly distributed but are organized into higher-order structures, including membrane nanodomains. nih.govcam.ac.uk The specific labeling of receptors also enables the tracking of single receptor subpopulations, providing deep insight into the dynamics of G protein-coupled receptors (GPCRs) both in vitro and in vivo. nih.govcam.ac.uk

The utility of fluorescent peptides is greatly enhanced when paired with advanced microscopy techniques that offer high resolution and the ability to image within complex biological samples. altabioscience.com

Confocal Laser Scanning Microscopy (CLSM): CLSM is a widely used technique that provides excellent optical sectioning, allowing researchers to create sharp, 3D images of fluorescently labeled structures within cells. mdpi.comevidentscientific.com By rejecting out-of-focus light, it improves image contrast and resolution compared to conventional widefield microscopy, making it essential for visualizing the intracellular distribution of peptide probes in specific organelles. altabioscience.commdpi.comnih.gov

Stimulated Emission Depletion (STED) Microscopy: As a super-resolution technique, STED microscopy overcomes the diffraction limit of light, enabling imaging at the nanoscale (resolutions down to 30-50 nm). wikipedia.orgthermofisher.com This is achieved by using a second laser to selectively deactivate fluorophores at the periphery of the excitation spot, thus shrinking the effective detection volume. nih.gov STED requires highly photostable fluorophores and has been used with peptide probes to visualize the fine details of receptor organization, such as nanodomains, that are invisible with conventional microscopy. nih.govwikipedia.org The development of exchangeable probes that can reversibly bind to their targets helps to counteract photobleaching, facilitating long-term STED imaging. acs.org

Two-Photon Microscopy (TPM): TPM is the preferred method for imaging deep within living tissues. mdpi.com It uses a nonlinear excitation process where two lower-energy (typically near-infrared) photons simultaneously excite the fluorophore. mdpi.comacs.org This approach offers several advantages: deeper tissue penetration due to less scattering of long-wavelength light, reduced phototoxicity and photobleaching because excitation is confined to the focal volume, and efficient signal collection. mdpi.com These features make TPM ideal for intravital imaging, such as tracking peptide probes in the brain or other organs of living animals. nih.govacs.org

Utilization in Biochemical Assays for Receptor Function

The unique properties of this compound make it an ideal probe for a variety of biochemical assays designed to elucidate the intricacies of receptor function. Its ability to report on its binding environment through changes in fluorescence provides a real-time window into molecular interactions.

Fluorescence Resonance Energy Transfer (FRET) Based Assays for Binding and Conformational Changes

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on a molecular scale, making it highly suitable for studying the subtle conformational changes that GPCRs undergo upon ligand binding and activation. In this context, this compound can serve as either a donor or an acceptor fluorophore in FRET-based assays.

Research has demonstrated that the binding of NBD-labeled antagonists, such as this compound, to the NK2 receptor can be monitored by observing changes in the fluorescence of the NBD group. nih.gov Upon binding to NK2 receptors expressed in Chinese hamster ovary (CHO) cells, a notable increase in NBD fluorescence is observed. nih.gov This change in fluorescence provides a direct readout of the binding event.

Furthermore, FRET has been employed to map the binding site of such fluorescent ligands. In one study, a fluorescent unnatural amino acid, 3-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2,3-diaminopropionic acid (NBD-Dap), was incorporated into specific sites within the NK2 receptor. The FRET between this incorporated NBD-Dap and a fluorescently labeled heptapeptide (B1575542) antagonist was measured to determine intermolecular distances, thereby defining the structure of the receptor-ligand complex.

Collisional quenching experiments have also been utilized to probe the accessibility of the NBD group on the bound ligand to the surrounding solvent. By using quenchers like iodide and Co2+ ions, researchers have determined that the binding pocket for the N-terminal portion of heptapeptide antagonists on the NK2 receptor is buried at a depth of 5-10 Å. nih.gov In contrast, the N-termini of agonists were found to be more accessible to the solvent, highlighting distinct binding modes for agonists and antagonists. nih.gov

Changes in fluorescence anisotropy upon binding of this compound have also been used to determine the kinetic parameters of antagonist binding and dissociation, providing a comprehensive understanding of the ligand-receptor interaction dynamics. nih.gov

| FRET Application | Key Finding | Reference |

| Receptor Binding | Increased NBD fluorescence upon binding to NK2 receptors. | nih.gov |

| Binding Site Mapping | FRET between receptor-incorporated NBD and a labeled antagonist allowed for distance measurements. | |

| Binding Pocket Accessibility | Collisional quenching experiments revealed a buried binding pocket for the antagonist. | nih.gov |

| Binding Kinetics | Fluorescence anisotropy changes were used to determine binding and dissociation rates. | nih.gov |

Quantitative Detection of Protein-Peptide Interactions

The quantitative analysis of protein-peptide interactions is crucial for understanding cellular signaling pathways. While direct quantitative data for this compound using techniques like fluorescence polarization (FP) are not extensively documented in the provided search results, the principles of such assays strongly support its suitability for this purpose.

Fluorescence polarization is a technique that measures the change in the polarization of emitted light from a fluorescent molecule. When a small, fluorescently labeled ligand like this compound is unbound and free in solution, it rotates rapidly, leading to a low polarization value. Upon binding to a much larger protein, such as the NK2 receptor, its rotation is significantly slowed, resulting in a higher polarization value. This change in polarization can be used to quantify the binding affinity (Kd) of the interaction.

Given that this compound is a potent antagonist for the NK2 receptor with a reported pKi of 8.87, it possesses the high affinity necessary for stable and measurable interactions in an FP assay. nih.govmedchemexpress.com The NBD fluorophore is also well-suited for FP measurements due to its sensitivity to the local environment. acs.org

A typical quantitative FP-based binding assay would involve titrating increasing concentrations of the NK2 receptor into a solution containing a fixed concentration of this compound. The resulting saturation binding curve, where fluorescence polarization is plotted against the receptor concentration, can be fitted to a model to determine the equilibrium dissociation constant (Kd).

| Assay Component | Role in Quantitative Detection |

| This compound | The fluorescently labeled peptide that reports on binding through changes in fluorescence polarization. |

| NK2 Receptor | The protein partner whose interaction with the fluorescent peptide is being quantified. |

| Fluorescence Polarization Measurement | The technique used to measure the extent of binding by detecting changes in the rotational speed of the fluorescent peptide. |

Development of Novel Peptide-Based Biosensors

The development of biosensors for detecting specific biological molecules or monitoring cellular processes is a rapidly advancing field. Peptide-based biosensors, in particular, offer advantages in terms of specificity, stability, and ease of modification. unige.chfrontiersin.org The fluorescent properties and high selectivity of this compound make it an excellent candidate for the development of novel biosensors for the NK2 receptor.

A biosensor based on this compound could be designed to operate on several principles. For instance, a FRET-based biosensor could be constructed by co-localizing the fluorescent antagonist with another fluorophore on the receptor or a receptor-associated protein. A change in the FRET signal upon displacement of the fluorescent antagonist by a test compound could be used to screen for new NK2 receptor ligands.

Alternatively, an electrochemical biosensor could be developed by immobilizing the NK2 receptor on an electrode surface. The binding of this compound could then be detected through changes in the electrochemical properties of the surface. Such a biosensor could provide a label-free and highly sensitive method for detecting the presence of the receptor or for studying ligand binding events in real-time.

The core principle behind using this compound in a biosensor is its function as a specific recognition element. Its binding to the NK2 receptor can be transduced into a measurable signal, be it optical or electrical. This allows for the creation of analytical devices capable of detecting the receptor's presence or monitoring its interactions with other molecules. The development of such biosensors holds significant promise for high-throughput drug screening and for studying the pharmacology of the NK2 receptor in various physiological and pathological contexts.

| Biosensor Component | Function |

| Recognition Element | This compound, providing high selectivity for the NK2 receptor. |

| Transducer | Converts the binding event into a measurable signal (e.g., fluorescence change, electrochemical signal). |

| Analyte | The NK2 receptor or compounds that compete with the fluorescent ligand for binding. |

Compound Names Table

| Abbreviated Name | Full Chemical Name |

| This compound | Benzoyl-Lysine(7-nitrobenz-2-oxa-1,3-diazole)-alanine-tryptophan-phenylalanine-proline-proline-norleucine-amide |

| Bz-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | N-alpha-benzoyl-gamma-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2,4-diaminobutyryl-alanyl-D-tryptophyl-phenylalanyl-D-prolyl-prolyl-norleucine-amide |

| NBD-Dap | 3-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2,3-diaminopropionic acid |

Future Directions and Emerging Trends in Fluorescent Peptide Antagonist Research

Innovations in Peptide Synthesis and Modification Technologies

The foundation of fluorescent peptide antagonist research lies in the ability to create these complex molecules efficiently and precisely. Modern peptide synthesis is moving beyond traditional methods, embracing technologies that enhance speed, purity, and the diversity of chemical structures that can be produced. Innovations such as microwave-assisted synthesis accelerate reaction times, while high-throughput platforms utilizing microfluidics enable the rapid generation of extensive peptide libraries for screening purposes creative-peptides.comlifetein.com. These technologies are crucial for the iterative design-make-test-analyze cycle required for developing potent and specific peptide antagonists nih.gov.

A significant trend in chemical manufacturing is the adoption of green chemistry principles, and peptide synthesis is no exception xtalks.compeptide.com. Solid-Phase Peptide Synthesis (SPPS), the cornerstone of peptide production, has traditionally relied on hazardous solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) peptide.comtandfonline.comcsbio.com. Growing environmental concerns and stricter regulations are compelling a shift towards more sustainable practices xtalks.comcsbio.com.

Research is actively focused on identifying and validating greener solvent alternatives that maintain high synthesis quality tandfonline.comcsbio.com. Promising candidates include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), anisole, and various binary solvent mixtures tandfonline.comcsbio.combiotage.com. For instance, studies have shown that 2-MeTHF can yield high crude purity with low racemization potential biotage.com. Automated synthesis platforms are also being adapted to reduce solvent consumption by incorporating real-time monitoring of waste streams, thereby minimizing the environmental footprint of producing complex peptides like Bz-K(Nbd)-awfpp-nle-NH2 csbio.com.

| Green Solvent Alternative | Traditional Solvent Replaced | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | DMF, DCM | Less toxic, can provide high crude purity biotage.com. |

| Cyclopentyl Methyl Ether (CPME) | DMF, NMP | Substantially less toxic than traditional solvents biotage.com. |

| Anisole / N-octylpyrrolidone (NOP) | DMF | Derived from renewable sources, effective in solvent mixtures tandfonline.com. |

| Dimethyl Sulfoxide (DMSO) based mixtures | DMF | Can match or improve the efficiency of DMF in SPPS csbio.com. |

This table summarizes emerging green solvent alternatives being explored to replace hazardous solvents traditionally used in Solid-Phase Peptide Synthesis (SPPS).

The inclusion of non-canonical amino acids (ncAAs), such as the norleucine (nle) residue in this compound, is a powerful strategy for enhancing the pharmacological properties of peptide antagonists nih.gov. ncAAs can improve metabolic stability, increase resistance to proteolytic degradation, modulate solubility, and constrain peptide conformation to enhance binding affinity and selectivity nih.govasm.org.

The toolbox for incorporating ncAAs is rapidly expanding beyond the traditional use of pre-synthesized building blocks in SPPS nih.govnih.gov. Key innovative approaches include:

Late-Stage Functionalization (LSF): This technique allows for the modification of amino acid side chains after the peptide has been fully assembled, enabling rapid diversification of peptide libraries from a common precursor nih.gov.

Genetic Code Expansion (GCE): A biosynthetic method that reprograms the cellular translation machinery using an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate ncAAs at specific sites within a protein or peptide sequence nih.gov.

Selective Pressure Incorporation (SPI): This in vivo method uses auxotrophic host strains that can incorporate supplied ncAAs into proteins in place of a canonical amino acid, leveraging the substrate promiscuity of endogenous enzymes asm.org.

These methodologies provide medicinal chemists with unprecedented control over peptide structure, opening up vast new regions of chemical space for the discovery of next-generation antagonists nih.govdigitellinc.com.

Advances in Fluorescent Probe Design and Imaging Modalities